molecular formula C15H20N2O B1486703 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one CAS No. 897396-21-3

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one

Cat. No.: B1486703
CAS No.: 897396-21-3
M. Wt: 244.33 g/mol
InChI Key: FLAQNBAVKBCRBH-UHFFFAOYSA-N
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Description

10-Benzyl-3,10-diazabicyclo[431]decan-4-one is a bicyclic compound with the molecular formula C15H20N2O It is a derivative of diazabicyclodecane, featuring a benzyl group attached to the nitrogen atom at the 10th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization to form the bicyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential therapeutic uses, including as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    10-Methyl-3,10-diazabicyclo[4.3.1]decan-4-one: This compound is similar in structure but features a methyl group instead of a benzyl group.

    3,10-Diazabicyclo[4.3.1]decan-4-one: The parent compound without any substituents at the 10th position.

Uniqueness

10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-9-13-7-4-8-14(10-16-15)17(13)11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAQNBAVKBCRBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)NCC(C1)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (0.5 g) in chloroform (4.4 ml), cooled down to −5° C., 1 ml of conc. H2SO4 is dropwise added while maintaining the temperature below 15° C. Then NaN3 (0.28 g) is slowly added, at small portions so to avoid temperatures in the reaction mixture higher than 35° C. The mixture is then heated at reflux for 2 hours. The reaction mixture is poured into a vessel containing about 200 ml of ice. Solid K2CO3 is added up to a strongly alkaline pH. An emulsion is formed, that is added of 25 ml of a 60% KOH aqueous solution. Stirring is effected for 10 minutes. At the end the formed inorganic salts are filtered and the reaction mixture extracted with chloroform. The organic phase is dehydrated with sodium sulphate and the solvent evaporated. 0.50 g of 10-benzyl-3,10-diazabicyclo[4.3.1]decan-4-one (1py1) are obtained as a light solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.28 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one
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10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one
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10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one
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10-Benzyl-3,10-diazabicyclo[4.3.1]decan-4-one
Reactant of Route 6
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